Butyl propyl disulfide
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Overview
Description
Butyl propyl disulfide is an organic compound with the molecular formula C₇H₁₆S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including garlic and onions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl propyl disulfide can be synthesized through several methods. One common approach involves the reaction of butyl and propyl thiols in the presence of an oxidizing agent. The reaction typically proceeds as follows:
2R−SH+Oxidizing Agent→R−S−S−R+By-products
In this case, butyl and propyl thiols are used as the starting materials, and an oxidizing agent such as hydrogen peroxide or iodine is employed to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound often involves the use of alkyl halides and sodium thiosulfate in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (60-70°C) to achieve high yields of the desired disulfide compound .
Chemical Reactions Analysis
Types of Reactions
Butyl propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound yields the corresponding thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed
Oxidation: Butyl propyl sulfoxide, butyl propyl sulfone.
Reduction: Butyl thiol, propyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Butyl propyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in the formation of disulfide bonds in proteins and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber vulcanizing agents, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of butyl propyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures. This compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and altering protein function. This compound may also exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
- Diethyl disulfide
Uniqueness
Butyl propyl disulfide is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties. Compared to other disulfides, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72437-64-0 |
---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 |
InChI Key |
VITWKRWSBFUVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSCCC |
boiling_point |
208.00 to 210.00 °C. @ 760.00 mm Hg |
density |
0.945-0.955 (20°) |
physical_description |
Clear colourless to pale yellow liquid; Sulphureous aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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